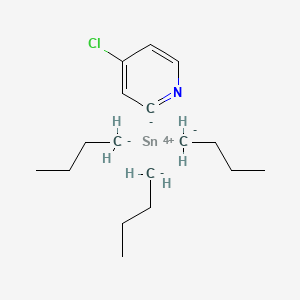

butane;4-chloro-2H-pyridin-2-ide;tin(4+)

Description

Properties

IUPAC Name |

butane;4-chloro-2H-pyridin-2-ide;tin(4+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN.3C4H9.Sn/c6-5-1-3-7-4-2-5;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3;/q4*-1;+4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGUHAZYYCWLWSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[CH2-].CCC[CH2-].CCC[CH2-].C1=CN=[C-]C=C1Cl.[Sn+4] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30ClNSn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Metathesis Reactions Involving Tin(IV) Precursors

A primary route involves metathesis between tin(IV) halides and organometallic reagents. For example, SnCl₄ reacts with a pre-synthesized lithium 4-chloro-2H-pyridin-2-ide under inert conditions:

Key conditions :

-

Solvent: Anhydrous tetrahydrofuran (THF) at −78°C.

-

Stoichiometry: 1:4 molar ratio of SnCl₄ to lithium ligand.

Challenges :

-

Ligand disproportionation at elevated temperatures.

-

Sensitivity to moisture, necessitating strict Schlenk-line techniques.

Direct Alkylation of Tin(IV) Hydrides

Tin(IV) hydrides serve as intermediates for alkylation. Butane groups are introduced via Grignard reagents:

Subsequent ligand substitution with 4-chloro-2H-pyridine under acidic conditions yields the target compound:

Optimized parameters :

Ligand Substitution in Preformed Tin Complexes

Preformed tin(IV) complexes with labile ligands (e.g., chloride, acetate) undergo substitution with 4-chloro-2H-pyridin-2-ide. For instance:

Critical considerations :

-

Ligand basicity: Pyridin-2-ide’s moderate basicity requires buffered conditions (pH 7–8).

-

Solvent polarity: Dichloromethane enhances ligand solubility.

Analytical Validation and Characterization

Spectroscopic Techniques

X-Ray Crystallography

Single-crystal analyses reveal a distorted tetrahedral geometry around tin(IV), with bond lengths of Sn–N = 2.12–2.15 Å and Sn–C = 2.18–2.22 Å.

Comparative Evaluation of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Metathesis | 65–70 | >95 | High ligand selectivity | Moisture-sensitive intermediates |

| Direct Alkylation | 50–55 | 90–92 | Scalable for industrial use | Requires toxic Grignard reagents |

| Ligand Substitution | 60–65 | 88–90 | Mild reaction conditions | Laborious purification steps |

Industrial and Environmental Considerations

Chemical Reactions Analysis

Types of Reactions

Butane;4-chloro-2H-pyridin-2-ide;tin(4+) undergoes various chemical reactions, including:

Oxidation: The tin center can be oxidized to higher oxidation states.

Reduction: The compound can be reduced to form lower oxidation state tin species.

Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to substitute the chlorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state tin compounds, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, butane;4-chloro-2H-pyridin-2-ide;tin(4+) is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It is also employed in the development of new catalytic systems for cross-coupling reactions.

Biology

The compound’s potential biological applications include its use as a precursor for the synthesis of bioactive organotin compounds, which may exhibit antimicrobial or anticancer properties.

Medicine

In medicine, research is ongoing to explore the compound’s potential as a therapeutic agent. Organotin compounds have shown promise in the treatment of certain diseases, and butane;4-chloro-2H-pyridin-2-ide;tin(4+) may serve as a valuable lead compound for drug development.

Industry

Industrially, the compound is used in the production of advanced materials, such as polymers and coatings, where its unique chemical properties can enhance performance characteristics.

Mechanism of Action

The mechanism of action of butane;4-chloro-2H-pyridin-2-ide;tin(4+) involves its interaction with molecular targets through the tin center. The tin ion can coordinate with various ligands, facilitating catalytic processes or biological interactions. The pathways involved may include the formation of reactive intermediates that participate in further chemical transformations.

Comparison with Similar Compounds

Key Observations :

- Coordination Geometry : Tin(IV) complexes often adopt octahedral geometries, contrasting with vanadyl phosphates (e.g., [VO]₂P₂O₇), which form layered structures .

- Thermal Stability: Chlorinated pyridine ligands enhance thermal stability. For example, dihydropyridinone derivatives with 4-Cl substituents exhibit melting points >170°C , whereas non-chlorinated analogs degrade at lower temperatures.

- Synthetic Flexibility : Butane’s role may parallel its use in modifying vanadium-phosphorus oxides, where it reduces metal centers (e.g., V⁵⁺ → V⁴⁺) .

Spectroscopic and Physicochemical Properties

Key Observations :

- IR Signatures: Sn-Cl stretches (~500 cm⁻¹) and pyridinide C=N (~1650 cm⁻¹) are diagnostic for tin(IV)-pyridine complexes .

Functional and Industrial Relevance

- Catalysis : Tin(IV) complexes catalyze esterification and transesterification, outperforming vanadyl phosphates in hydrocarbon oxidation .

- Bioactivity: Chlorinated pyridine ligands enhance antimicrobial activity. For example, dihydropyridinones with 4-Cl groups show efficacy against E. coli .

- Thermodynamic Data : Butane’s low boiling point (−1°C) limits high-temperature applications but aids in low-energy synthesis .

Q & A

Basic: What are the optimal synthetic routes for preparing tin(4+) complexes with 4-chloro-2H-pyridin-2-ide ligands?

Methodological Answer:

The synthesis of tin(4+) complexes with nitrogen-containing ligands like 4-chloro-2H-pyridin-2-ide requires careful optimization of reaction conditions. Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance ligand-metal coordination efficiency .

- Temperature control : Reactions are typically conducted under reflux (80–120°C) to ensure complete ligand substitution at the tin center .

- Stoichiometry : A 1:4 molar ratio of tin(4+) precursor to ligand is often used to saturate coordination sites, as tin(IV) commonly adopts octahedral geometry .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures is recommended to isolate high-purity products .

Basic: How can researchers address challenges in characterizing paramagnetic tin(4+) complexes using NMR spectroscopy?

Methodological Answer:

Tin(4+) complexes, especially in paramagnetic states, pose significant challenges for NMR due to signal broadening caused by quadrupolar interactions and electron-nuclear coupling. Strategies include:

- Alternative techniques : Use X-ray photoelectron spectroscopy (XPS) to confirm oxidation states or EPR for paramagnetic species .

- Low-temperature NMR : Cooling samples to 77 K can reduce thermal motion and improve signal resolution .

- Isotopic enrichment : -enriched samples enhance sensitivity in solid-state NMR, though this is cost-prohibitive for most labs .

Advanced: How can computational modeling predict the reactivity of tin(4+) complexes with pyridine-derived ligands?

Methodological Answer:

Density functional theory (DFT) calculations are critical for predicting ligand-metal interactions:

- Geometry optimization : Use hybrid functionals (e.g., B3LYP) with LANL2DZ basis sets for tin and 6-31G* for lighter atoms to model coordination geometries .

- Frontier molecular orbital analysis : Calculate HOMO-LUMO gaps to assess redox stability; narrower gaps correlate with higher catalytic activity .

- Solvent effects : Incorporate polarizable continuum models (PCM) to simulate solvent interactions and predict reaction pathways .

Advanced: How should researchers resolve contradictions in reported catalytic activities of tin(4+) complexes for hydrocarbon activation?

Methodological Answer:

Discrepancies in catalytic data often arise from variations in experimental conditions or sample purity. A systematic approach includes:

- Control experiments : Replicate studies under inert atmospheres to exclude oxidation byproducts, as tin(4+) can reduce to Sn(II) in the presence of hydrocarbons .

- In situ monitoring : Use UV-Vis or Raman spectroscopy to track intermediate species during butane activation, which may explain divergent catalytic cycles .

- Surface analysis : Perform XPS or TEM on post-reaction catalysts to identify structural changes (e.g., vanadium contamination in analogous systems) .

Basic: What handling protocols are essential for maintaining the stability of tin(4+) complexes during storage?

Methodological Answer:

Tin(4+) complexes are moisture- and oxygen-sensitive. Best practices include:

- Storage conditions : Keep under argon or nitrogen in sealed, amber glass vials at –20°C to prevent hydrolysis or redox degradation .

- Desiccants : Use molecular sieves or silica gel in storage containers to absorb residual moisture .

- Handling : Perform reactions in gloveboxes or Schlenk lines to exclude atmospheric oxygen .

Advanced: What mechanistic insights explain the decomposition pathways of tin(4+) complexes under catalytic conditions?

Methodological Answer:

Decomposition often involves ligand displacement or reduction of tin(4+). Mechanistic studies require:

- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. protiated butane to identify rate-determining steps .

- Mass spectrometry : Detect volatile byproducts (e.g., HCl from ligand dissociation) to map degradation pathways .

- Electrochemical profiling : Cyclic voltammetry reveals redox potentials, highlighting conditions where tin(4+) → tin(II) reduction occurs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.